4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Overview
Description
“4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H7ClN2O3 . It has an average mass of 190.156 Da and a monoisotopic mass of 190.037842 Da .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated in various studies. For instance, a study used supramolecular β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives . The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication .Chemical Reactions Analysis
The chemical reactions involving 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been studied. For example, a study used β-cyclodextrin as a catalyst for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” (the non-hydrochloride form) include a density of 1.5±0.1 g/cm3, a boiling point of 375.3±52.0 °C at 760 mmHg, and a flash point of 180.8±30.7 °C . It has 5 H-bond acceptors, 1 H-bond donor, and 1 freely rotating bond .Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride has been extensively used in chemical synthesis and structural analysis. Research has shown that this compound can be effectively synthesized and its structure analyzed using various techniques. For instance, Ukrainets et al. (2008) developed methods for the preparation and purification of derivatives of this compound, confirming their structure through spectroscopic data (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008). Another study by Zhang et al. (2013) characterized a hydrochloric acid salt of a related compound, revealing its potential interaction with DNA (Zhang, Huang, Cai, Xu, & Sun, 2013).
Biological Activities and Potential Therapeutic Applications
Several studies have investigated the biological activities of compounds structurally related to 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride. Hermecz et al. (1991) explored the unexpected ring transformation of similar compounds, hinting at their potential use in medicinal chemistry (Hermecz, Horváth, Erős-Takácsy, & Podányi, 1991). Furthermore, Mane et al. (2014) synthesized novel derivatives and evaluated their antimalarial activity, underscoring the significance of such compounds in developing new therapeutic agents (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Exploration in Heterocyclic Chemistry
The role of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride extends to the broader field of heterocyclic chemistry. A comprehensive review by Hermecz (1995) highlighted the various applications of pyrido[1,2-a]pyrimidines, including their therapeutic effects and uses in materials science (Hermecz, 1995).
Future Directions
The future directions for the study of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives could involve further exploration of their synthesis methods, potential applications, and biological activities. For instance, their anti-HIV-1 activity suggests potential for development into new therapeutic agents .
properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGZSGHORQZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride | |
CAS RN |
1185300-03-1 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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